molecular formula C13H12N2O3S B010738 anilino(phenylimino)methanesulfonic acid CAS No. 107678-85-3

anilino(phenylimino)methanesulfonic acid

Cat. No.: B010738
CAS No.: 107678-85-3
M. Wt: 276.31 g/mol
InChI Key: WHCHCNQDLARRHS-UHFFFAOYSA-N
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Description

Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound with the molecular formula C13H12N2O3S. It is known for its unique structure, which includes both phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, (phenylamino)(phenylimino)- typically involves the reaction of diphenylthiourea with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of methanesulfonic acid, (phenylamino)(phenylimino)- is generally based on the same principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, (phenylamino)(phenylimino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- depend on the type of reaction. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amines. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methanesulfonic acid, (phenylamino)(phenylimino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid, (phenylamino)(phenylimino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid, (phenylamino)(phenylimino)- include:

Uniqueness

Methanesulfonic acid, (phenylamino)(phenylimino)- is unique due to its combination of phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

107678-85-3

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

anilino(phenylimino)methanesulfonic acid

InChI

InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18)

InChI Key

WHCHCNQDLARRHS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-]

107678-85-3

Synonyms

(Phenylamino)(phenylimino)methanesulfonic acid

Origin of Product

United States

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